Tert-butyl 4-(4-formylpyridin-2-yl)oxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-formylpyridin-2-yl)oxypiperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-formylpyridin-2-yl)oxypiperidine-1-carboxylate typically involves the reaction of 4-formylpyridine with tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane (DCM) and a catalyst like manganese dioxide (MnO2) to facilitate the oxidation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-formylpyridin-2-yl)oxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tert-butyl 4-(4-carboxypyridin-2-yl)oxypiperidine-1-carboxylate.
Reduction: Tert-butyl 4-(4-hydroxypyridin-2-yl)oxypiperidine-1-carboxylate.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Tert-butyl 4-(4-formylpyridin-2-yl)oxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-formylpyridin-2-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of different products that can exert biological effects. The piperidine ring and the pyridine moiety can interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl (4-formylpyridin-2-yl)carbamate
Uniqueness
Tert-butyl 4-(4-formylpyridin-2-yl)oxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl 4-(4-formylpyridin-2-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-8-5-13(6-9-18)21-14-10-12(11-19)4-7-17-14/h4,7,10-11,13H,5-6,8-9H2,1-3H3 |
InChI Key |
JLUZAPIZAROWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC(=C2)C=O |
Origin of Product |
United States |
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